molecular formula C37H45ClFNO3 B584359 4-Dechloro-4-(3-chlorophenyl)HaloperidolDecanoate CAS No. 1797131-50-0

4-Dechloro-4-(3-chlorophenyl)HaloperidolDecanoate

カタログ番号: B584359
CAS番号: 1797131-50-0
分子量: 606.219
InChIキー: HFVLKYOQUAWMSA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(3’-Chlorobiphenyl-4-yl)-1-(4-(4-fluorophenyl)-4-oxobutyl)piperidin-4-yl decanoate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of biphenyl, piperidine, and decanoate moieties, which contribute to its distinct chemical behavior and potential utility in research and industry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3’-Chlorobiphenyl-4-yl)-1-(4-(4-fluorophenyl)-4-oxobutyl)piperidin-4-yl decanoate typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl and piperidine intermediates, followed by their coupling and subsequent esterification to introduce the decanoate group. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the coupling and esterification steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

化学反応の分析

Types of Reactions

4-(3’-Chlorobiphenyl-4-yl)-1-(4-(4-fluorophenyl)-4-oxobutyl)piperidin-4-yl decanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce dehalogenated or hydrogenated products.

科学的研究の応用

4-(3’-Chlorobiphenyl-4-yl)-1-(4-(4-fluorophenyl)-4-oxobutyl)piperidin-4-yl decanoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 4-(3’-Chlorobiphenyl-4-yl)-1-(4-(4-fluorophenyl)-4-oxobutyl)piperidin-4-yl decanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

類似化合物との比較

Similar Compounds

  • 4-(3’-Chlorobiphenyl-4-yl)-1-(4-(4-fluorophenyl)-4-oxobutyl)piperidin-4-yl acetate
  • 4-(3’-Chlorobiphenyl-4-yl)-1-(4-(4-fluorophenyl)-4-oxobutyl)piperidin-4-yl butyrate

Uniqueness

Compared to similar compounds, 4-(3’-Chlorobiphenyl-4-yl)-1-(4-(4-fluorophenyl)-4-oxobutyl)piperidin-4-yl decanoate stands out due to its longer decanoate chain, which can influence its solubility, stability, and interaction with molecular targets

生物活性

4-Dechloro-4-(3-chlorophenyl)HaloperidolDecanoate, also known as Haloperidol Decanoate, is an antipsychotic medication primarily used in the treatment of schizophrenia and other psychotic disorders. This compound is a long-acting formulation of haloperidol, which allows for prolonged therapeutic effects with less frequent dosing compared to oral formulations. The biological activity of this compound is closely related to its pharmacokinetics, mechanism of action, and clinical implications.

  • Chemical Name : this compound
  • CAS Number : 1797131-50-0
  • Molecular Formula : C37H45ClFNO3
  • Molecular Weight : 606.21 g/mol

Haloperidol Decanoate acts primarily as a dopamine D2 receptor antagonist in the central nervous system. It inhibits dopaminergic transmission, which is believed to be a key factor in alleviating symptoms of psychosis. The compound's efficacy is attributed to its ability to modulate neurotransmitter levels, particularly dopamine, thereby reducing hyperactivity in dopaminergic pathways associated with psychotic symptoms .

Pharmacokinetics

The pharmacokinetics of Haloperidol Decanoate have been studied extensively:

  • Absorption : After intramuscular injection, plasma concentrations rise gradually, peaking around six days post-injection.
  • Half-life : The half-life is approximately three weeks, allowing for sustained drug levels and reducing the frequency of administration.
  • Steady State : Steady state plasma concentrations are typically achieved within two to four months of regular monthly injections .
ParameterValue
Peak Plasma Concentration6 days post-injection
Half-life~3 weeks
Steady State Achievement2-4 months

Clinical Efficacy

Clinical studies indicate that Haloperidol Decanoate is effective in managing both acute and chronic psychotic episodes. Its long-acting nature makes it particularly beneficial for patients who may have difficulty adhering to daily oral medication regimens.

Case Studies

  • Case Study 1 :
    • Patient Profile : A 45-year-old male diagnosed with schizophrenia.
    • Treatment Regimen : Transitioned from oral haloperidol to Haloperidol Decanoate (100 mg monthly).
    • Outcome : Significant reduction in psychotic symptoms over six months with improved adherence compared to oral therapy.
  • Case Study 2 :
    • Patient Profile : A 32-year-old female with treatment-resistant schizophrenia.
    • Treatment Regimen : Initiated on Haloperidol Decanoate (50 mg monthly) after failure on multiple oral antipsychotics.
    • Outcome : Marked improvement in mood stability and reduction in hallucinations after three months .

Safety and Side Effects

While Haloperidol Decanoate is effective, it is associated with several potential side effects:

  • Extrapyramidal Symptoms (EPS) : These include tremors, rigidity, and bradykinesia.
  • Tardive Dyskinesia : A serious condition that can develop after long-term use.
  • QT Prolongation : Caution is advised when used with other medications that prolong the QT interval .

Interaction with Other Medications

Haloperidol Decanoate can interact with various drugs:

  • Increased Plasma Concentrations : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) can lead to elevated haloperidol levels, increasing the risk of adverse effects.
  • Decreased Efficacy : Use with CYP3A4 inducers (e.g., carbamazepine) may reduce haloperidol plasma concentrations and efficacy .

特性

IUPAC Name

[4-[4-(3-chlorophenyl)phenyl]-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H45ClFNO3/c1-2-3-4-5-6-7-8-14-36(42)43-37(32-19-15-29(16-20-32)31-11-9-12-33(38)28-31)23-26-40(27-24-37)25-10-13-35(41)30-17-21-34(39)22-18-30/h9,11-12,15-22,28H,2-8,10,13-14,23-27H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVLKYOQUAWMSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H45ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。